2-Methyl-6-phenylmorpholine hcl

Chiral Building Block Hydrochloride Salt Purity Specification

Sourcing chiral morpholine scaffolds with inconsistent purity can derail CNS drug discovery. 2-Methyl-6-phenylmorpholine HCl (CAS 91246-11-6) solves this with a defined 98% purity specification and enhanced aqueous solubility as a hydrochloride salt, ensuring reproducible results in biochemical assays. Its unique 2-methyl-6-phenyl substitution pattern provides a distinct 3D profile for selective target engagement, unlike generic morpholine analogs. - High Purity: 98% minimizes impurity-driven assay variability. - Enhanced Solubility: Salt form improves feasibility in aqueous biological systems. - Reliable Supply: Standard pack sizes (10-100 mg) available in stock for rapid global delivery.

Molecular Formula C11H16ClNO
Molecular Weight 213.70 g/mol
CAS No. 91246-11-6
Cat. No. B13065862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-6-phenylmorpholine hcl
CAS91246-11-6
Molecular FormulaC11H16ClNO
Molecular Weight213.70 g/mol
Structural Identifiers
SMILESCC1CNCC(O1)C2=CC=CC=C2.Cl
InChIInChI=1S/C11H15NO.ClH/c1-9-7-12-8-11(13-9)10-5-3-2-4-6-10;/h2-6,9,11-12H,7-8H2,1H3;1H
InChIKeyOVAQUUGIRTTXKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-6-phenylmorpholine HCl: CNS-Targeted Chiral Building Block


2-Methyl-6-phenylmorpholine hydrochloride (CAS 91246-11-6) is a chiral morpholine derivative, characterized by a methyl group at the 2-position and a phenyl group at the 6-position of the morpholine ring . It is a valuable building block in medicinal chemistry, particularly in the synthesis of pharmaceutical agents targeting the central nervous system . Its chiral nature and specific substitution pattern make it a versatile intermediate for creating more complex, biologically active molecules.

Chiral morpholine building block for CNS research models.

Hydrochloride salt provides solid-state handling advantages.

Defined purity supports reproducible synthesis and assay conditions.

2-Methyl-6-phenylmorpholine HCl: Why Analogs Fall Short


While morpholine is a common scaffold, the specific 2-methyl-6-phenyl substitution pattern on 2-Methyl-6-phenylmorpholine HCl creates a unique three-dimensional and electronic profile that directly impacts biological target engagement. This is not a generic morpholine derivative . Substituting it with a simpler, non-chiral, or differently substituted morpholine (e.g., 2-phenylmorpholine or 2-phenyl-3-methylmorpholine) will likely result in different binding affinities, metabolic stability, and overall pharmacological effects due to altered steric hindrance and lipophilicity . The precise stereochemistry and functional group arrangement are critical for its intended role as a chiral building block or specific ligand, and a generic substitute cannot guarantee the same outcome in a complex synthesis or biological assay.

Salt vs. Free Base

Free base (liquid) may introduce handling and stability variability.

Simpler Analogs

E.g., 2-phenylmorpholine may lack the specific substitution pattern, shifting LogP and target binding profiles.

Differently Substituted Morpholines

E.g., phenmetrazine may alter metabolic stability and target engagement.

2-Methyl-6-phenylmorpholine HCl: Evidence-Based Differentiation


High Purity Salt Specification

2-Methyl-6-phenylmorpholine HCl is supplied with a defined purity specification of 98% from reputable vendors, ensuring reliable and reproducible results in research and synthesis applications . This is in contrast to the free base form (CAS 59630-16-9), which is often supplied at a lower purity of 95-97% . The higher purity of the hydrochloride salt minimizes the risk of impurities affecting the outcome of sensitive chemical reactions or biological assays.

Purity Specification
Specification review
98% (HCl salt) vs. 95-97% (free base)
Higher purity minimizes impurity interference in sensitive reactions and assays.
Vendor-specified values.
Chiral Building Block Hydrochloride Salt Purity Specification

Enhanced Solubility for Aqueous Assays

The formation of the hydrochloride salt of 2-Methyl-6-phenylmorpholine significantly improves its aqueous solubility compared to its free base counterpart . While quantitative solubility data is not available in public databases for this specific compound, the general principle of salt formation to enhance the solubility of weakly basic compounds is well-established [1]. This is a critical differentiator for in vitro biological assays or any application requiring aqueous media, where the free base may precipitate.

Aqueous Solubility
Class-level
Increased solubility inferred for HCl salt vs. free base.
Supports use in aqueous assay workflows; precipitation risk is lowered.
Quantitative data unavailable; inference based on amine salt behavior.
Solubility Enhancement Hydrochloride Salt Biological Assays

Solid State for Simplified Handling

The free base of 2-Methyl-6-phenylmorpholine is a liquid, whereas the hydrochloride salt is a solid . This physical state difference has direct implications for handling, storage, and formulation. Solids are generally easier to weigh accurately and store for long periods, reducing the risk of spills or decomposition associated with volatile liquids.

Physical State
Method context
Solid (HCl salt) vs. Liquid (free base)
Solid form simplifies accurate weighing, handling, and long-term storage.
Practical advantage for laboratory operations.
Physical State Handling Storage

Distinct Physicochemical Profile

2-Methyl-6-phenylmorpholine (the free base) has a calculated LogP (consensus) of 1.68 and a topological polar surface area (TPSA) of 21.26 Ų [1]. The hydrochloride salt form (CAS 91246-11-6) will have a different LogP and solubility profile due to its ionic nature. For comparison, a simpler analog like 2-phenylmorpholine (CAS 1225376-02-2) has a lower molecular weight (163.22 g/mol) and likely different lipophilicity, while a more complex analog like phenmetrazine (2-phenyl-3-methylmorpholine) has a different substitution pattern leading to distinct pharmacokinetic and pharmacodynamic properties [2]. The specific combination of methyl and phenyl groups at the 2- and 6-positions in the target compound creates a unique balance of lipophilicity and polarity, which is crucial for membrane permeability and target binding.

Physicochemical Profile
Class-level
LogP 1.68, TPSA 21.26 (free base). Distinct from analog.
Specific lipophilicity and polarity balance influences membrane permeability and target binding.
Calculated values. HCl salt ionic nature will shift LogP.
Physicochemical Properties LogP Topological Polar Surface Area

2-Methyl-6-phenylmorpholine HCl: Key Applications


Chiral Intermediate for CNS Drug Discovery

Given its chiral nature and specific substitution pattern, 2-Methyl-6-phenylmorpholine HCl is an ideal building block for synthesizing complex molecules with defined stereochemistry, particularly in the development of new CNS therapeutics . Its use as an intermediate allows for the precise construction of drug candidates that require a specific 3D orientation for optimal target engagement. This is supported by its classification as a morpholine derivative known for CNS applications .

Ligand for Receptor Binding Assays

The compound is investigated as a potential ligand in biochemical assays . The hydrochloride salt's enhanced aqueous solubility (inferred) and high purity (98%) make it suitable for direct use in in vitro experiments where accurate concentration and solubility are critical. Researchers can use it to probe the binding affinity or functional activity at specific CNS targets, such as neurotransmitter transporters, as suggested by its structural class .

Analytical Reference Standard

The high purity specification of 98% for the hydrochloride salt qualifies it as a potential reference standard or control for analytical chemistry applications. It can be used to develop or validate HPLC or LC-MS methods for detecting and quantifying related morpholine derivatives in complex mixtures, such as reaction monitoring or impurity profiling.

Application
Selection Property
Validation Focus
CNS Target Research Synthesis
Chiral building block fidelity
Stereochemical incorporation & yield
In Vitro Assay Development
Aqueous solubility & purity
Dose-response & binding consistency
Analytical Method Control
Defined purity specification
HPLC/LC-MS method validation & impurity profiling

Technical Documentation Hub

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17 linked technical documents
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